molecular formula C28H34N6O5 B1193262 Otaplimastat CAS No. 1176758-04-5

Otaplimastat

Cat. No.: B1193262
CAS No.: 1176758-04-5
M. Wt: 534.6 g/mol
InChI Key: SJZBPVOSFYUHFV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

SP-8203, also known as Otaplimastat, is a quinazoline derivative that has garnered significant attention for its neuroprotective properties. This compound is primarily studied for its potential in treating ischemic stroke and other neurological conditions. It functions as a matrix metalloproteinase inhibitor, which helps in reducing the damage caused by delayed treatment of ischemic strokes .

Preparation Methods

The synthesis of SP-8203 involves several steps, starting with the formation of the quinazoline core. The reaction conditions typically include the use of specific catalysts and solvents to ensure the proper formation of the desired product. Industrial production methods for SP-8203 are designed to maximize yield and purity, often involving advanced techniques such as high-performance liquid chromatography for purification .

Chemical Reactions Analysis

SP-8203 undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Common reducing agents like sodium borohydride can be used to reduce SP-8203.

    Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace specific functional groups in the compound.

The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may lead to the formation of quinazoline N-oxides, while reduction can yield reduced quinazoline derivatives .

Scientific Research Applications

SP-8203 has a wide range of scientific research applications:

    Chemistry: It is used as a model compound to study the behavior of quinazoline derivatives in various chemical reactions.

    Biology: SP-8203 is studied for its effects on cellular processes, particularly in relation to its neuroprotective properties.

    Medicine: The compound is being investigated for its potential to treat ischemic stroke by reducing brain damage and improving recovery outcomes.

    Industry: SP-8203 is used in the development of new pharmaceuticals aimed at treating neurological conditions

Mechanism of Action

The mechanism of action of SP-8203 involves the inhibition of matrix metalloproteinases, which are enzymes that degrade extracellular matrix components. By inhibiting these enzymes, SP-8203 helps to reduce the breakdown of the blood-brain barrier and minimize brain damage following an ischemic stroke. The compound also exhibits antioxidant properties, further contributing to its neuroprotective effects .

Comparison with Similar Compounds

SP-8203 is unique in its dual action as both a matrix metalloproteinase inhibitor and an antioxidant. Similar compounds include:

SP-8203 stands out due to its combined inhibitory and antioxidant properties, making it a promising candidate for treating ischemic stroke and other neurological conditions.

Properties

IUPAC Name

N-[3-(2,4-dioxo-1H-quinazolin-3-yl)propyl]-N-[4-[3-(2,4-dioxo-1H-quinazolin-3-yl)propylamino]butyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H34N6O5/c1-20(35)32(17-9-19-34-26(37)22-11-3-5-13-24(22)31-28(34)39)16-7-6-14-29-15-8-18-33-25(36)21-10-2-4-12-23(21)30-27(33)38/h2-5,10-13,29H,6-9,14-19H2,1H3,(H,30,38)(H,31,39)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SJZBPVOSFYUHFV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N(CCCCNCCCN1C(=O)C2=CC=CC=C2NC1=O)CCCN3C(=O)C4=CC=CC=C4NC3=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H34N6O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

534.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1176758-04-5
Record name Otaplimastat
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1176758045
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name SP-8203
Source DrugBank
URL https://www.drugbank.ca/drugs/DB11670
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name OTAPLIMASTAT
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UYE03B60KA
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Otaplimastat
Reactant of Route 2
Reactant of Route 2
Otaplimastat
Reactant of Route 3
Reactant of Route 3
Otaplimastat
Reactant of Route 4
Reactant of Route 4
Otaplimastat
Reactant of Route 5
Reactant of Route 5
Otaplimastat
Reactant of Route 6
Reactant of Route 6
Otaplimastat

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.